2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide
Overview
Description
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide is a chemical compound with the molecular formula C₉H₁₆N₂O₂ It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide typically involves the reaction of 1,4-dimethylpiperazine with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: A precursor in the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide.
2-(1,4-Dimethylpiperazin-2-yl)ethanamine: A structurally similar compound with different functional groups.
N-Acetylpiperazine: Another derivative of piperazine with acetyl functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-10-3-4-11(2)8(13)6(10)5-7(9)12/h6H,3-5H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHSBECJDNGEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1CC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459391 | |
Record name | 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534603-64-0 | |
Record name | 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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